

# Technical Guide: 10-Formylfolic Acid-d4

## Certificate of Analysis

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### Compound of Interest

Compound Name: 10-Formylfolic acid-d4

Cat. No.: B563110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes of **10-Formylfolic acid-d4**, a deuterated analog of 10-Formylfolic acid. The information presented is a compilation of data from various suppliers and relevant analytical methodologies. It is intended to serve as a reference for researchers and professionals in drug development and other scientific fields.

## Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of **10-Formylfolic acid-d4**. Note that the exact values may vary between different lots and suppliers.

Table 1: General Properties

Property	Value	Source
Chemical Name	N-[4-[[[(2-Amino-3,4-dihydro-4-oxo-6-pteridiny]methyl]formylamino]benzoyl-d4]-L-glutamic acid	LGC Standards[1]
CAS Number	461426-41-5	Pharmaffiliates[2][3]
Unlabeled CAS Number	134-05-4	SCBT[4][5], LGC Standards[1]
Molecular Formula	C <sub>20</sub> H <sub>15</sub> D <sub>4</sub> N <sub>7</sub> O <sub>7</sub>	SCBT[4], Pharmaffiliates[2][3]
Molecular Weight	473.43	SCBT[4], Pharmaffiliates[2][3]

Table 2: Physicochemical Properties

Property	Specification
Appearance	Off-White to Yellow Solid
Purity (by HPLC)	≥90%
Deuterium Incorporation	≥98%
Storage Temperature	2-8°C
Melting Point	>193°C (decomposed)[6]

## Experimental Protocols

The following are representative protocols for the analysis of **10-Formylfolic acid-d4**. These methods are based on established analytical techniques for folic acid and its derivatives.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound and to identify any related impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This method confirms the identity of the compound and determines the level of deuterium incorporation.

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
- Flow Rate: 0.3 mL/min.
- Ionization: Electrospray Ionization (ESI), positive or negative mode.
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
- MRM Transitions: Monitoring the parent-to-daughter ion transitions for both the deuterated and non-deuterated forms. For folic acid-d<sub>4</sub>, the transition  $m/z$  446.2  $\rightarrow$  299.1 has been used.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) for Structural Confirmation

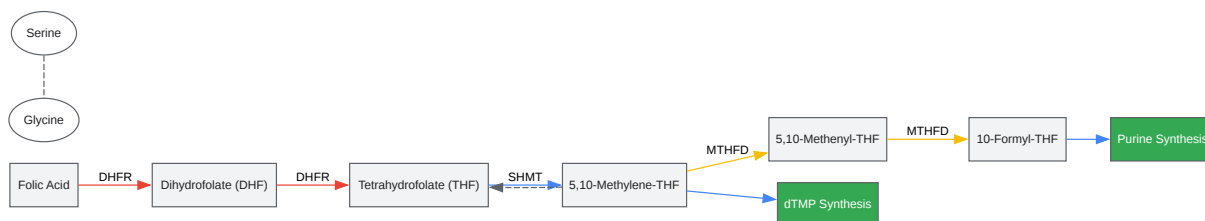
$^1\text{H}$  NMR spectroscopy is used to confirm the chemical structure of the compound.

- Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Instrument: A 400 MHz or higher NMR spectrometer.
- Analysis: The spectrum is analyzed for the characteristic chemical shifts and coupling constants of the protons in the molecule. The absence of signals in the deuterated positions of the benzoyl ring confirms the isotopic labeling.

## Mandatory Visualizations

### Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like **10-Formylfolic acid-d4**.



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## References

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